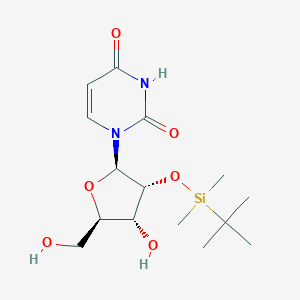
2'-TBDMS-rU
Übersicht
Beschreibung
2’-TBDMS-rU, also known as 2’-O-(tert-Butyldimethylsilyl)uridine, is a chemical compound with the molecular formula C15H26N2O6Si . It contains 26 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .
Synthesis Analysis
The synthesis of 2’-TBDMS-rU involves the use of the tert-butyldimethylsilyl (TBDMS) group as the 2′-hydroxyl protecting group . The synthesis of the appropriate N-protected 5′-O-(4,4′-dimethoxytrityl)-2′-O-TBDMS-ribonucleoside derivatives was reported via the controlled reactions between N-protected 5′-O-(4,4′-dimethoxytrityl)ribonucleoside derivatives and t-butyldimethylsilyl chloride in the presence .Molecular Structure Analysis
The molecular weight of 2’-TBDMS-rU is 358.46 g/mol . The InChIKey of the compound is AYQZFVZTNUOLCQ-OJAKKHQRSA-N . The compound consists of a total of 51 bonds, including 25 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The chemical synthesis of RNA, which includes 2’-TBDMS-rU, is based on the principle of DNA synthesis. The only difference between DNA and RNA chemical syntheses is the additional protection of the 2′-hydroxyl group of RNA .Physical And Chemical Properties Analysis
The compound has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 5 . The Topological Polar Surface Area of the compound is 108 Ų .Wissenschaftliche Forschungsanwendungen
Oligonucleotide Synthesis
“2’-TBDMS-rU” is used in the synthesis of oligonucleotides . It is designed for oligonucleotide manufacturers requiring highly defined impurity profiles and strictly controlled processes . The low critical impurities and controlled water content make it ideal for challenging RNA syntheses .
Control of Residual Water
The water content of “2’-TBDMS-rU” is less than 0.3%, which contributes to higher coupling efficiency and solution stability . This is crucial in the synthesis of oligonucleotides .
Supply Chain Control
“2’-TBDMS-rU” is produced with materials of no known animal source . This is important for manufacturers who need to ensure that their products are free from animal-derived components .
Large Scale Manufacturing
“2’-TBDMS-rU” is available in kilogram to ton quantities . This makes it suitable for companies manufacturing oligonucleotides on a very large scale .
Quality Control
“2’-TBDMS-rU” is manufactured in an ISO9001 registered facility . Thoroughly documented processes provide consistent product quality with minimal batch to batch variability .
Therapeutic, Diagnostic, and Research Applications
“2’-TBDMS-rU” is used in the development of therapeutic, diagnostic, and research applications . It ensures a high level of quality and reliability for RNA oligonucleotide synthesis .
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZFVZTNUOLCQ-OJAKKHQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459643 | |
| Record name | 2'-TBDMS-rU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-TBDMS-rU | |
CAS RN |
54925-71-2 | |
| Record name | 2'-TBDMS-rU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using the 2'-O-ALE protecting group compared to the commonly used 2'-TBDMS group in RNA synthesis?
A1: While the provided research article focuses on the novel 2'-O-ALE protecting group, it directly compares its efficiency to the 2'-TBDMS group. The research demonstrates that the 2'-O-ALE uridine phosphoramidite achieves comparable coupling yields to the 2'-TBDMS rU phosphoramidite reagent during solid-phase RNA synthesis []. This suggests that 2'-O-ALE could be a viable alternative to 2'-TBDMS, potentially offering advantages in specific situations. Further research is needed to fully compare the two protecting groups in terms of ease of synthesis, deprotection conditions, and overall impact on RNA yield and purity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




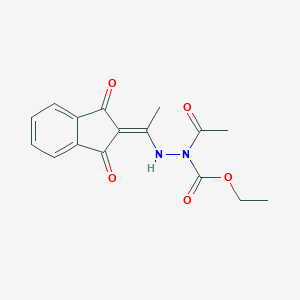
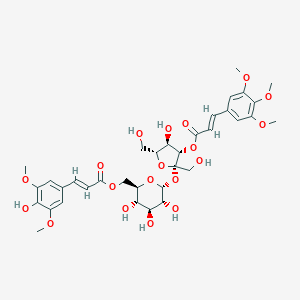
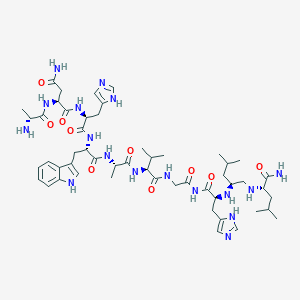


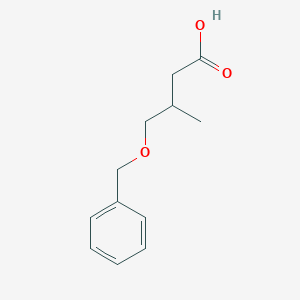
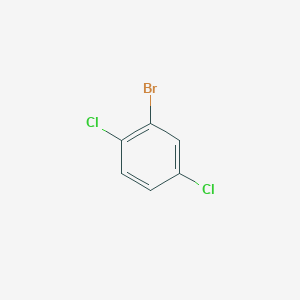

![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)



